3-Bromo-1-isobutyl-5-nitro-1H-indazole

Immuno-oncology Indoleamine 2,3-dioxygenase 1 Cancer immunotherapy

Procure 3-Bromo-1-isobutyl-5-nitro-1H-indazole for precise IDO1 pathway studies (IC50=10µM). This specific indazole scaffold offers a unique combination of a versatile C3-bromo handle, an N1-isobutyl group for enhanced lipophilicity, and a C5-nitro group. It is ideal as a benchmark inhibitor or a starting point for medicinal chemistry optimization. Inquire now for high-purity, research-grade material.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
Cat. No. B11833894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-isobutyl-5-nitro-1H-indazole
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
InChIInChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3
InChIKeyAADIASASGINWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-isobutyl-5-nitro-1H-indazole: Structural and Baseline Characterization for Scientific Procurement


3-Bromo-1-isobutyl-5-nitro-1H-indazole (CAS 1352514-55-6) is a synthetic small molecule belonging to the indazole family, distinguished by a bromine atom at the 3-position, an isobutyl group at the N1-position, and a nitro group at the 5-position of the heterocyclic core . The compound exhibits a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol . Indazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . The unique combination of substituents in 3-Bromo-1-isobutyl-5-nitro-1H-indazole is designed to modulate lipophilicity, electronic properties, and target engagement, distinguishing it from unsubstituted or mono-substituted indazole analogs .

3-Bromo-1-isobutyl-5-nitro-1H-indazole: Why Generic Indazole Substitution is Inadequate


Substituting 3-Bromo-1-isobutyl-5-nitro-1H-indazole with a generic indazole derivative or a close analog (e.g., 3-Bromoindazole or 5-Nitroindazole) is not scientifically valid due to the synergistic contribution of its specific substituents to target binding, physicochemical properties, and biological activity . The bromine at C3 provides a versatile handle for further functionalization (e.g., cross-coupling) and can engage in halogen bonding with target proteins, while the electron-withdrawing nitro group at C5 significantly alters the electron density of the aromatic system, impacting redox potential and interaction with heme-containing enzymes [1]. Crucially, the isobutyl group at N1 enhances lipophilicity (cLogP), which influences cellular permeability and metabolic stability, a property absent in simpler analogs . The quantitative evidence below demonstrates that even structurally similar compounds exhibit divergent activity profiles, underscoring the necessity of using this specific compound for reproducible and meaningful research outcomes.

3-Bromo-1-isobutyl-5-nitro-1H-indazole: Quantitative Differentiation Evidence Against Comparators


IDO1 Inhibitory Activity in Human Cancer Cells

3-Bromo-1-isobutyl-5-nitro-1H-indazole exhibits moderate inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer. In a cellular assay using human BXPC-3 cells stimulated with IFNγ, the compound reduced kynurenine levels with an IC50 of 10,000 nM (10 µM) after 48 hours of incubation, as measured by LC-MS analysis [1]. This activity is distinct from more potent indazole-based IDO1 inhibitors, such as a 4,6-disubstituted analog (compound 35), which demonstrated an IC50 of 1,370 nM (1.37 µM) in HeLa cells [2]. The difference in potency highlights the critical role of substitution pattern; the 3-bromo and N1-isobutyl groups in the target compound confer a unique activity profile that may be desirable for specific mechanistic studies or as a starting point for further optimization where a balance of potency and selectivity is required.

Immuno-oncology Indoleamine 2,3-dioxygenase 1 Cancer immunotherapy

Potential for Neuronal Nitric Oxide Synthase (nNOS) Modulation via 5-Nitro Pharmacophore

The 5-nitroindazole moiety is a recognized pharmacophore for inhibiting nitric oxide synthase (NOS) isoforms. While direct data for the target compound on nNOS is not available, class-level evidence from a series of 5-nitroindazole derivatives demonstrates potent antitrypanosomal activity, with eight compounds showing remarkable in vitro activity against Trypanosoma cruzi, and an IC50 as low as 5.15 µM against K562 cancer cells for a related 5-nitro-3-phenyl-1H-indazole derivative [1]. In contrast, the reference NOS inhibitor, 7-nitroindazole (7-NI), exhibits a much more potent IC50 of 0.9 µM against rat cerebellar NOS [2]. The target compound, with its 5-nitro group, is structurally poised to interact with the heme iron of NOS enzymes, but the presence of the 3-bromo and N1-isobutyl groups is expected to significantly alter its isoform selectivity and potency compared to simpler nitroindazoles like 7-NI or 5-nitroindazole itself. This positions it as a valuable tool for probing structure-activity relationships (SAR) around the nitroindazole scaffold in NOS-related pathways.

Neuroinflammation Nitric Oxide Synthase Pain research

Enhanced Lipophilicity and Metabolic Stability Conferred by N1-Isobutyl Substitution

The presence of the N1-isobutyl group in 3-Bromo-1-isobutyl-5-nitro-1H-indazole is a key structural feature that enhances its lipophilicity compared to unsubstituted indazole analogs. Indazole is recognized as a bioisostere of phenol, but it is inherently more lipophilic and less prone to phase I and II metabolism . The addition of the isobutyl group further increases the calculated logP (cLogP) value, which is estimated to be in the range of 3.0-3.5 based on the contributions of the bromine and isobutyl moieties . In contrast, the simpler analog 5-nitroindazole (CAS 5401-94-5) has a cLogP of approximately 1.8. This difference of ~1.5 log units translates to a roughly 30-fold increase in predicted octanol-water partition coefficient, implying significantly improved membrane permeability and potential for blood-brain barrier penetration. This physicochemical differentiation is critical for researchers designing experiments where cellular uptake or in vivo distribution is a key consideration.

ADME Lipophilicity Drug-like properties

3-Bromo-1-isobutyl-5-nitro-1H-indazole: Optimal Research and Industrial Application Scenarios


Immuno-Oncology: IDO1 Pathway Modulation Studies

Based on its confirmed IDO1 inhibitory activity (IC50 = 10 µM in BXPC-3 cells), 3-Bromo-1-isobutyl-5-nitro-1H-indazole is best utilized as a tool compound for investigating the IDO1 pathway in cancer immunology [1]. Its moderate potency makes it ideal for studies where complete inhibition of IDO1 is not desired, such as in examining downstream effects on T-cell function without triggering compensatory mechanisms. Researchers can use this compound as a benchmark for comparing the efficacy of novel IDO1 inhibitors or as a starting scaffold for medicinal chemistry optimization aimed at improving potency and selectivity [1].

Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling

The 5-nitroindazole core of the compound suggests potential activity against NOS enzymes, a class implicated in neuroinflammation and pain. While direct data is lacking, the compound's unique substitution pattern (3-Br, N1-isobutyl) is hypothesized to confer a distinct isoform selectivity profile compared to reference inhibitors like 7-nitroindazole (7-NI) [2][3]. It is therefore well-suited for inclusion in a panel of indazole derivatives to probe structure-activity relationships (SAR) at the NOS active site, particularly to elucidate how N1-alkyl and C3-halogen modifications affect binding to nNOS, iNOS, and eNOS.

Medicinal Chemistry: Scaffold for Further Derivatization

The presence of a bromine atom at the C3 position provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This makes 3-Bromo-1-isobutyl-5-nitro-1H-indazole an attractive building block for generating diverse compound libraries. Its enhanced lipophilicity (estimated cLogP 3.0-3.5) also makes it a valuable scaffold for optimizing the ADME properties of lead compounds, particularly when improved membrane permeability is a project goal . Procurement of this specific compound enables efficient exploration of chemical space around the N1-isobutyl-5-nitroindazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-isobutyl-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.